molecular formula C14H16O B11938835 2-(4-Methyl-1-naphthyl)-2-propanol

2-(4-Methyl-1-naphthyl)-2-propanol

Cat. No.: B11938835
M. Wt: 200.28 g/mol
InChI Key: JLPUGJXKRZQRIV-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-naphthyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 4-position and a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-naphthyl)-2-propanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-methyl-1-naphthylmagnesium bromide reacts with acetone to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone. This process is conducted under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-naphthyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to the corresponding hydrocarbon, 2-(4-Methyl-1-naphthyl)propane, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 2-(4-Methyl-1-naphthyl)-2-propanone.

    Reduction: 2-(4-Methyl-1-naphthyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Methyl-1-naphthyl)-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving the interaction of naphthalene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methyl-1-naphthyl)-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-naphthylmethanol: Similar structure but with a methanol group instead of a propanol chain.

    4-Methyl-1-naphthylamine: Contains an amine group instead of a hydroxyl group.

    4-Methyl-1-naphthylacetic acid: Features a carboxylic acid group in place of the hydroxyl group.

Uniqueness

2-(4-Methyl-1-naphthyl)-2-propanol is unique due to its specific substitution pattern and the presence of a secondary alcohol group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-methylnaphthalen-1-yl)propan-2-ol

InChI

InChI=1S/C14H16O/c1-10-8-9-13(14(2,3)15)12-7-5-4-6-11(10)12/h4-9,15H,1-3H3

InChI Key

JLPUGJXKRZQRIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(C)(C)O

Origin of Product

United States

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